molecular formula C9H9ClFNO2 B12830760 1-(2-Amino-4-fluoro-5-methoxyphenyl)-2-chloroethanone

1-(2-Amino-4-fluoro-5-methoxyphenyl)-2-chloroethanone

Cat. No.: B12830760
M. Wt: 217.62 g/mol
InChI Key: TUSLTJFGSBMTHL-UHFFFAOYSA-N
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Description

1-(2-Amino-4-fluoro-5-methoxyphenyl)-2-chloroethanone is an organic compound with the molecular formula C9H9ClFNO2 This compound is characterized by the presence of an amino group, a fluoro group, a methoxy group, and a chloroethanone moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-fluoro-5-methoxyphenyl)-2-chloroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-4-fluoro-5-methoxyaniline as the primary starting material.

    Chlorination: The aniline derivative undergoes chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chloroethanone group.

    Reaction Conditions: The reaction is usually carried out under controlled temperature conditions, often in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-fluoro-5-methoxyphenyl)-2-chloroethanone can undergo various chemical reactions,

Biological Activity

1-(2-Amino-4-fluoro-5-methoxyphenyl)-2-chloroethanone, a compound with potential therapeutic applications, has garnered interest due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClFNO2C_9H_{10}ClFNO_2 with a molecular weight of 203.63 g/mol. The compound features a chloroethanone moiety attached to an amino-substituted aromatic ring, which is pivotal for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cell proliferation, apoptosis, and potential anti-cancer properties.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. For example, a study demonstrated that treatment with the compound led to increased levels of apoptotic markers in human cancer cell lines, suggesting a mechanism involving programmed cell death.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit tyrosine kinase activity, which is crucial for cancer cell signaling pathways.
  • Induction of Reactive Oxygen Species (ROS) : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.
  • Alteration of Gene Expression : It may modulate the expression of genes involved in cell cycle regulation and apoptosis.

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceCell Line TestedConcentration UsedMain Findings
Study A HeLa Cells10 µMInduced significant apoptosis via caspase activation
Study B MCF-7 Breast Cancer5 µMInhibited proliferation by 60% after 48 hours
Study C A549 Lung Cancer20 µMIncreased ROS levels leading to cell death

Toxicological Profile

While exploring the biological activity, it is essential to assess the toxicological profile of the compound. Preliminary toxicity studies indicate that at higher concentrations, there may be adverse effects on normal cells. Detailed toxicological assessments are necessary to establish safe dosage ranges for potential therapeutic applications.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

1-(2-amino-4-fluoro-5-methoxyphenyl)-2-chloroethanone

InChI

InChI=1S/C9H9ClFNO2/c1-14-9-2-5(8(13)4-10)7(12)3-6(9)11/h2-3H,4,12H2,1H3

InChI Key

TUSLTJFGSBMTHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)CCl)N)F

Origin of Product

United States

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